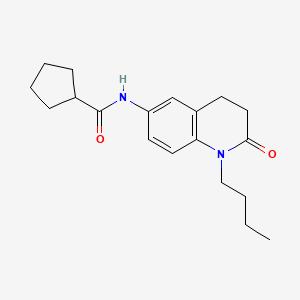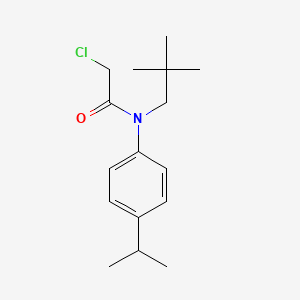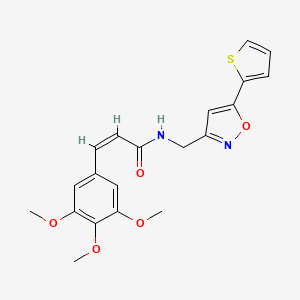![molecular formula C22H21FN2O3 B2443079 2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631868-06-9](/img/structure/B2443079.png)
2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as thiazolecarboxamides . Its molecular formula is C25H29FN2O4 and its molecular weight is 440.5 g/mol.
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is a key step in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring which bears a carboxylic acid amide group . The optimized geometry is found in a local minimum on the potential energy hypersurface .Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters is a significant chemical reaction involved in the synthesis of this compound . This reaction is not well developed and is underexplored for unactivated alkyl and especially primary alkyl boronic esters .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³. It has a boiling point of 490.7±45.0 °C at 760 mmHg. The compound has a vapor pressure of 0.0±1.2 mmHg at 25°C. The enthalpy of vaporization is 75.7±3.0 kJ/mol. The flash point is 250.6±28.7 °C .Wissenschaftliche Forschungsanwendungen
Environmental and Health Impact Studies
Environmental Exposure to Pesticides : Research conducted in South Australia investigated the environmental exposure of preschool children to organophosphorus (OP) and pyrethroid (PYR) pesticides, highlighting concerns about developmental neurotoxicity and the importance of understanding general population exposure to inform public health policy (Babina et al., 2012).
Skin Response to Chemical Irritants : A study comparing the irritancy of various chemical structures in humans and rabbits found differences in response, indicating the complexity of assessing chemical irritancy and the importance of considering human-specific reactions (Phillips et al., 1972).
Pharmacokinetics and Drug Interactions
Medication Metabolism and Interaction : Investigations into drug metabolism, such as the study of azapropazone's effect on digitoxin elimination, offer insights into how complex compounds interact within the body, affecting therapeutic outcomes (Faust-Tinnefeldt & Gilfrich, 1977).
Vitamin E Treatment for Chemotherapy-induced Erythrodysesthesia : A study on the treatment of palmar-plantar erythrodysesthesia (PPE), a side effect of chemotherapy, with vitamin E without reducing the dose of the chemotherapy drugs, highlights the exploration of supportive treatments in oncology (Kara, Şahin, & Erkişi, 2006).
Environmental Contaminants and Human Health
- Prenatal Exposure to Pesticides and PCBs : The study of prenatal exposure to pollutants such as PCBs and pesticides and their effects on birth outcomes underscores the significance of environmental contaminants on developmental health (Wolff et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-24(2)12-5-13-25-19(14-8-10-15(23)11-9-14)18-20(26)16-6-3-4-7-17(16)28-21(18)22(25)27/h3-4,6-11,19H,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHKQEVITGIHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2442999.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate](/img/structure/B2443000.png)
![7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B2443002.png)


![5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one](/img/structure/B2443005.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2443007.png)

![Ethyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2443010.png)
![1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2443014.png)
![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2443016.png)
![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2443019.png)